molecular formula C5H6N2O3S B097196 2-aminopyridine-3-sulfonic Acid CAS No. 16250-07-0

2-aminopyridine-3-sulfonic Acid

Cat. No.: B097196
CAS No.: 16250-07-0
M. Wt: 174.18 g/mol
InChI Key: DTSFAEFKJOUTKL-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-sulfonic acid is a heterocyclic organic compound that features both an amino group and a sulfonic acid group attached to a pyridine ring

Mechanism of Action

The lone pair of electrons on exo-amine nitrogen interacts with the lone pair of electrons on the nitrogen in the ring via positive mesomeric effect (+M), that is, the donation of electrons .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

Future Directions

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. This process typically involves the formation of pyridine-3-sulfonyl chlorides as intermediates, which are then hydrolyzed to yield the sulfonic acid . Another method includes the direct sulfonation of pyridines under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts .

Industrial Production Methods: In industrial settings, the preparation of pyridine-3-sulfonyl chloride using a microchannel reactor has been reported. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride to produce pyridine-3-sulfonyl chloride, which is then hydrolyzed to form this compound . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative reaction with tertiary amines in the presence of air, leading to the formation of sulfonylethenamines . This reaction involves the aerobic oxidation of the amine and electrophilic trapping of the resulting enamine by the sulfonyl chloride.

Common Reagents and Conditions:

    Oxidation: Tertiary amines and air.

    Reduction: Common reducing agents such as sodium borohydride.

    Substitution: Sulfonyl chlorides and bases.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential for forming diverse derivatives. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

2-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSFAEFKJOUTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376472
Record name 2-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-07-0
Record name 2-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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